Methyl 2-amino-3-tritylsulfanylpropanoate
Description
Methyl 2-amino-3-tritylsulfanylpropanoate is a synthetic amino acid derivative characterized by a methyl ester group, an amino group at the second carbon, and a tritylsulfanyl (triphenylmethylthio) group at the third carbon of the propanoate backbone. This compound is primarily utilized in organic synthesis as a protected cysteine analog, where the tritylsulfanyl moiety serves to shield the thiol group during reactions. Its bulky, lipophilic structure influences solubility, stability, and reactivity, making it distinct from simpler amino acid esters .
Properties
IUPAC Name |
methyl 2-amino-3-tritylsulfanylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2S/c1-26-22(25)21(24)17-27-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17,24H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUZZMIANHJYIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-3-(tritylthio)propanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material, such as L-cysteine, is protected using a trityl chloride in the presence of a base like triethylamine.
Esterification: The protected amino acid is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain (S)-Methyl 2-amino-3-(tritylthio)propanoate in high purity.
Industrial Production Methods
Industrial production of (S)-Methyl 2-amino-3-(tritylthio)propanoate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection and Esterification: Large quantities of starting materials are subjected to protection and esterification reactions in industrial reactors.
Continuous Purification: Advanced purification techniques like continuous chromatography are employed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-amino-3-(tritylthio)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The tritylthio group can be substituted with other nucleophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acidic or basic conditions with nucleophiles like thiols or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Methyl 2-amino-3-(tritylthio)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-3-(tritylthio)propanoate involves its role as a protecting group and intermediate in various chemical reactions. The tritylthio group protects the amino functionality during synthetic transformations, which can be selectively removed under specific conditions to reveal the free amino group for further reactions. The compound’s molecular targets and pathways are primarily related to its use in synthetic organic chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Group Analysis
Table 1: Key Structural Features and Properties
Key Observations :
- Tritylsulfanyl vs. Hydroxyl Groups : The tritylsulfanyl group in the target compound confers greater steric hindrance and lipophilicity compared to the hydroxyl group in the compound. This reduces aqueous solubility but enhances stability against nucleophilic attack .
- Thioether vs. Sulfonylurea : Unlike sulfonylurea herbicides (e.g., ethametsulfuron methyl ester in ), the thioether group in the target compound lacks electrophilic reactivity, making it less prone to hydrolysis under alkaline conditions .
Table 2: Reactivity Comparison
Insights :
- The tritylsulfanyl group’s stability under oxidative conditions (e.g., ozone or nitrogen dioxide) contrasts with unprotected thiols, which readily form disulfides or react with environmental radicals .
- Compared to tert-butylthio-protected analogs, the trityl group offers superior steric protection during peptide synthesis but requires harsher acidic conditions for removal .
Environmental and Health Considerations
- The tritylsulfanyl group’s inertness suggests lower acute toxicity .
- Environmental Persistence : The compound’s lipophilicity may contribute to bioaccumulation, though its lack of environmentally persistent free radicals (EPFRs) distinguishes it from particulate-bound radicals discussed in .
Biological Activity
Methyl 2-amino-3-tritylsulfanylpropanoate (also referred to as (S)-Methyl 2-amino-3-(tritylthio)propanoate) is a compound that has garnered attention for its potential biological activities. This article synthesizes current findings on its biological activity, including antibacterial, antioxidant, and enzyme inhibition properties, along with relevant case studies and research data.
Chemical Structure and Properties
This compound is characterized by a tritylthio group attached to a propanoate backbone. Its chemical formula is C18H21NO2S, and it is classified under the category of thioether compounds, which are known for their diverse biological activities.
1. Antibacterial Activity
Recent studies indicate that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of the 2-amino-3-cyanopyridine scaffold have shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The zones of inhibition (ZI) for these compounds can be comparable to standard antibiotics such as cefixime and azithromycin .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Gram-positive Activity (ZI mm) | Gram-negative Activity (ZI mm) |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 16 | 18 |
| Compound B | 16 | 9 |
2. Antioxidant Activity
The antioxidant potential of this compound has been explored through various assays, including DPPH and ABTS radical scavenging tests. Compounds in this class have demonstrated varying degrees of antioxidant activity, often measured by IC50 values, which indicate the concentration required to inhibit 50% of the free radicals.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH IC50 (μg/mL) | ABTS IC50 (μg/mL) |
|---|---|---|
| This compound | TBD | TBD |
| Standard Ascorbic Acid | 50 | 40 |
3. Enzyme Inhibition Studies
Enzyme inhibition studies have shown that this compound may act as an inhibitor for certain enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values obtained in these studies suggest that it could be a potential candidate for further pharmacological exploration.
Table 3: Enzyme Inhibition Potency
| Compound | AChE IC50 (μg/mL) | BChE IC50 (μg/mL) |
|---|---|---|
| This compound | TBD | TBD |
| Galantamine | 0.95 | 0.87 |
Case Studies
Case studies focusing on the application of this compound or its derivatives in medicinal chemistry highlight its role in developing new therapeutic agents. For example, investigations into its use as a scaffold for synthesizing novel antibacterial agents have yielded promising results, demonstrating its potential in combating resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
